molecular formula C8H5F3O6S2 B14069743 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate

Katalognummer: B14069743
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: OZUCBBKUHJAOHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5F3O6S2 and a molecular weight of 318.25 g/mol . This compound is known for its unique structural features, which include a benzoxathiol ring system and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate typically involves the reaction of 3,3-dioxido-1,3-benzoxathiol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Addition Reactions: It can also participate in addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxathiol ring system may also interact with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate include:

Eigenschaften

Molekularformel

C8H5F3O6S2

Molekulargewicht

318.3 g/mol

IUPAC-Name

(3,3-dioxo-1,3λ6-benzoxathiol-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C8H5F3O6S2/c9-8(10,11)19(14,15)17-5-1-2-7-6(3-5)16-4-18(7,12)13/h1-3H,4H2

InChI-Schlüssel

OZUCBBKUHJAOHP-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(S1(=O)=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.